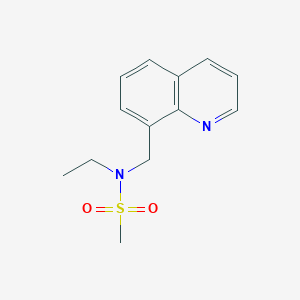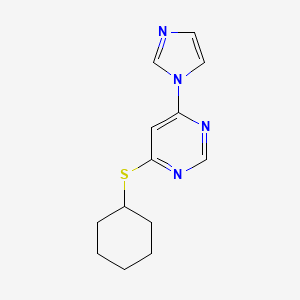
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide, also known as QM, is a chemical compound that has been extensively studied for its potential use in scientific research. QM is a sulfonamide derivative that has shown promise in various applications, including as a fluorescent probe, antitumor agent, and enzyme inhibitor. In
Wirkmechanismus
The mechanism of action of N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules. This compound has been shown to bind to metal ions, which may play a role in its fluorescent properties. It has also been shown to inhibit the activity of enzymes, possibly through binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity in vitro, making it a safe option for scientific research. This compound has been shown to inhibit the growth of cancer cells, suggesting potential antitumor properties. This compound has also been shown to have antioxidant properties, which may have implications for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide in scientific research is its fluorescent properties, which make it a useful tool for detecting the presence of metal ions in biological systems. This compound has also shown promise as an antitumor agent and enzyme inhibitor, making it a potential therapeutic agent for various diseases. However, limitations of this compound include its low solubility in aqueous solutions, which may affect its bioavailability in certain applications.
Zukünftige Richtungen
For N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide research include exploring its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. This compound's fluorescent properties may also have implications for imaging techniques in biological systems. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide involves the reaction of N-ethyl-N-(quinolin-8-ylmethyl)amine with methanesulfonyl chloride in the presence of a base. The resulting this compound product is typically purified using chromatography techniques. The synthesis of this compound has been optimized to produce high yields of the compound, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide has been used as a fluorescent probe to detect the presence of metal ions in biological systems. It has also been studied as an antitumor agent, with promising results in inhibiting the growth of cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
N-ethyl-N-(quinolin-8-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-15(18(2,16)17)10-12-7-4-6-11-8-5-9-14-13(11)12/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQFTIACIXZMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC2=C1N=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)



![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)

![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)